molecular formula C10H15FN2 B13074207 2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline

2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline

Cat. No.: B13074207
M. Wt: 182.24 g/mol
InChI Key: PJQLOHCOHORGIJ-SSDOTTSWSA-N
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Description

2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C10H15FN2. It is known for its unique structural properties, which include a fluorine atom and an aminoethyl group attached to an aniline ring. This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline typically involves several steps. One common method includes the nucleophilic aromatic substitution of a fluoronitrobenzene derivative with a chiral amine, followed by reduction of the nitro group to an amine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction typically produces amines .

Scientific Research Applications

2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R)-1-aminoethyl]-5-fluorophenol
  • 2-[(1R)-1-aminoethyl]-5-fluoroaniline

Uniqueness

2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-7(12)9-5-4-8(11)6-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1

InChI Key

PJQLOHCOHORGIJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)N(C)C)N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)N(C)C)N

Origin of Product

United States

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